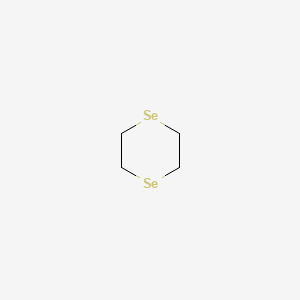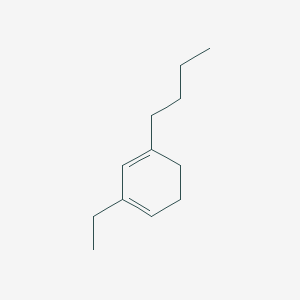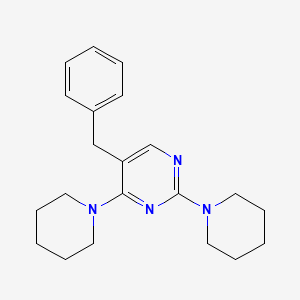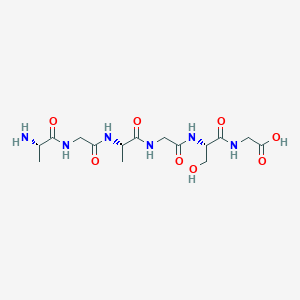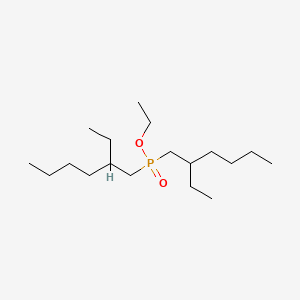
Ethyl bis(2-ethylhexyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C18H39O2P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis(2-ethylhexyl)phosphinate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out in a reaction kettle, where the molar ratio of phosphorus oxychloride to 2-ethylhexanol is maintained at 1:1.5-2.5. The mixture is stirred continuously at a temperature of 15-25°C for 1-3 hours. After the initial reaction, the temperature is raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and automation helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bis(2-ethylhexyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethyl bis(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl bis(2-ethylhexyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl bis(2-ethylhexyl)phosphinate can be compared with other similar compounds, such as:
- Bis(2-ethylhexyl) phosphate
- Bis(2-ethylhexyl) hydrogen phosphite
- Bis(2-ethylhexyl) phthalate
These compounds share some structural similarities but differ in their chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting chemical behavior .
Propiedades
Número CAS |
6012-85-7 |
|---|---|
Fórmula molecular |
C18H39O2P |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-[[ethoxy(2-ethylhexyl)phosphoryl]methyl]heptane |
InChI |
InChI=1S/C18H39O2P/c1-6-11-13-17(8-3)15-21(19,20-10-5)16-18(9-4)14-12-7-2/h17-18H,6-16H2,1-5H3 |
Clave InChI |
GTHBZAQYGDDFTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CP(=O)(CC(CC)CCCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


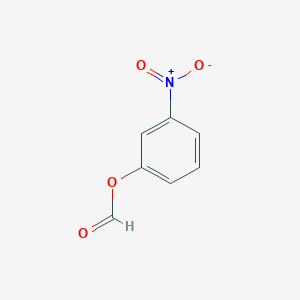


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
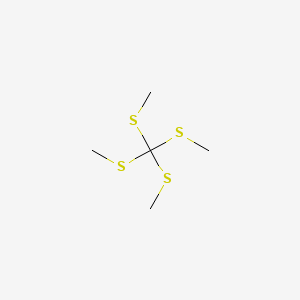
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
